
3'-Fluoro-4'-methoxyacetophenone
Overview
Description
3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its IUPAC name is 1-(3-fluoro-4-methoxyphenyl)ethanone, and its structure features a fluorine atom at the 3' position and a methoxy group at the 4' position of the acetophenone backbone. Key identifiers include:
- SMILES:
CC(=O)C1=CC(=C(C=C1)OC)F
- InChIKey:
LQASUDVYVOFKNK-UHFFFAOYSA-N
- Melting Point: 90–94°C
- Boiling Point: 147–148°C at 20 mmHg
This compound is a crystalline solid (white to yellow) with ≥98% purity and is used primarily as an intermediate in organic synthesis, notably in the preparation of chalcones for antileishmanial drug research . Safety data indicate risks of skin/eye irritation and respiratory tract irritation .
Preparation Methods
3’-Fluoro-4’-methoxyacetophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves reacting o-fluoroanisole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Chemical Reactions Analysis
3’-Fluoro-4’-methoxyacetophenone undergoes various chemical reactions, including:
Aldol Condensation: Reacts with benzaldehydes to form chalcone derivatives.
Mannich Reaction: Involves formaldehyde and secondary amines to produce β-amino-carbonyl compounds.
Epoxidation: Chalcone derivatives can be further functionalized to produce epoxides via Juliá–Colonna epoxidation.
Common reagents and conditions for these reactions include bases like sodium hydroxide for aldol condensation, and formaldehyde with secondary amines for the Mannich reaction. Major products formed include chalcone derivatives and β-amino-carbonyl compounds .
Scientific Research Applications
Synthesis of Chalcone Derivatives
3'-Fluoro-4'-methoxyacetophenone serves as a precursor in the synthesis of chalcone derivatives through aldol condensation reactions with benzaldehydes. This application is significant in the development of various active pharmaceutical ingredients (APIs) and fluorescent dyes, which are critical in medicinal chemistry and materials science .
Preparation of Schiff Bases
The compound is also employed in the synthesis of novel Schiff bases by reacting with specific amines and carbonyl compounds. These Schiff bases have demonstrated promising antimicrobial activity, making them potential candidates for drug development .
Organic Synthesis
Due to its unique structural features, this compound is used in various organic synthesis pathways, including:
- Friedel-Crafts Acylation : This method allows for the effective production of the compound while facilitating modifications to create derivatives with diverse biological activities.
Fluorescent Probes
The incorporation of the methoxy group along with fluorine enhances the photophysical properties of derivatives synthesized from this compound, making them suitable for use as fluorescent probes in biological imaging studies.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Antimicrobial Activity : Research has shown that Schiff bases derived from this compound exhibit significant antimicrobial properties, indicating its potential use in developing new antibiotics or antimicrobial agents .
- Fluorescent Dyes : Investigations into the photophysical properties of derivatives have led to their application as fluorescent dyes in cellular imaging, showcasing their utility in biochemistry and molecular biology.
- Drug Development : The compound's role as a precursor in synthesizing biologically active molecules positions it as a valuable asset in pharmaceutical research, particularly in creating new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxyacetophenone primarily involves its role as a building block in organic synthesis. It participates in reactions that form biologically active compounds, such as chalcones and pyrazoles. These compounds interact with molecular targets like enzymes and receptors, modulating biological pathways to exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3'-fluoro-4'-methoxyacetophenone with key analogs, emphasizing substituent effects on properties and applications:
Notes:
- Discrepancies in Melting Points: The observed melting points for 5'-fluoro-2'-hydroxyacetophenone (46–48°C) and 2'-hydroxy-6'-methoxyacetophenone (56–57°C) differ significantly from literature values (180–185°C and 139–140°C, respectively), likely due to crystallization solvents (hexane) or impurities .
- Retention Time Overlaps: Pairs like 2’-hydroxyacetophenone/4’-hydroxyacetophenone and 2’-methoxyacetophenone/4’-methoxyacetophenone share retention times in GC analysis, complicating chromatographic separation .
Structural and Functional Insights
Substituent Effects :
- Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the ketone group, enhancing reactivity in condensation reactions (e.g., Claisen-Schmidt synthesis of chalcones) .
- Methoxy vs. Hydroxy : Methoxy groups (electron-donating) reduce ring activation compared to hydroxy groups (acidic, H-bonding capable), influencing solubility and interaction with biological targets .
Biological Activity
3'-Fluoro-4'-methoxyacetophenone (CAS Number: 455-91-4) is an organic compound characterized by its unique fluorinated aromatic structure. It serves as a significant precursor in the synthesis of various biologically active compounds, particularly chalcone derivatives, which exhibit a range of biological activities including anti-inflammatory, cytotoxic, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry and providing detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.17 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a phenyl ring, which influences its chemical reactivity and biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 168.17 g/mol |
Boiling Point | 147–148 °C (20 mmHg) |
Melting Point | 90–94 °C |
This compound is primarily synthesized through the Friedel-Crafts acylation reaction, involving o-fluoroanisole and acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method not only yields the compound effectively but also allows for modifications leading to derivatives with varied biological activities.
The compound itself does not exhibit a well-defined mechanism of action within biological systems. Instead, it acts as a building block for synthesizing biologically active molecules such as chalcones and pyrazoles. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways and exerting therapeutic effects.
Anti-inflammatory Activity
Chalcone derivatives synthesized from this compound have shown significant anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases.
Cytotoxic Effects
Studies have demonstrated that certain chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to suppress tumor growth in vitro, with some exhibiting IC50 values below 10 μM, indicating strong cytotoxic potential against specific cancer types .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of Schiff bases synthesized from this compound. These derivatives have shown excellent activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies
- Synthesis of Chalcone Derivatives : A study synthesized several chalcone derivatives using this compound as a precursor. The resulting compounds were tested for anti-inflammatory activity, showing promising results in inhibiting lipopolysaccharide-induced inflammation in vitro.
- Cytotoxicity Assessment : In an experimental setup, derivatives of this compound were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that some derivatives significantly reduced cell viability compared to controls, highlighting their potential as anticancer agents.
- Antimicrobial Screening : A series of Schiff bases derived from this compound were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited strong inhibitory effects on bacterial growth, positioning them as candidates for further development in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3'-Fluoro-4'-methoxyacetophenone, and how are they applied?
- Methodological Answer : Characterization typically employs ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) .
- NMR : The fluorine atom at the 3' position causes deshielding and splitting patterns in adjacent protons (e.g., aromatic protons at 4'-methoxy or acetophenone groups). Compare chemical shifts with non-fluorinated analogs like 4'-methoxyacetophenone (δ 2.6 ppm for acetyl group; δ 3.8 ppm for methoxy) .
- IR : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Fluorine substitution may slightly shift these bands due to electron-withdrawing effects.
- MS : Use high-resolution MS to verify molecular weight (C₉H₉FO₂; theoretical 168.15 g/mol) and fragmentation patterns. The loss of COCH₃ (43 amu) is a common cleavage pathway in acetophenone derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A two-step Friedel-Crafts acylation is typical:
Methoxy Group Introduction : Protect the hydroxyl group of 4-fluorophenol via methylation (using CH₃I/K₂CO₃) to form 4-fluoroanisole.
Acetylation : React 4-fluoroanisole with acetyl chloride in the presence of AlCl₃ to install the acetyl group at the para position.
Key Considerations :
- Fluorine’s electron-withdrawing nature may reduce reactivity, requiring longer reaction times or elevated temperatures.
- Monitor regioselectivity via TLC or HPLC to avoid byproducts like 2'-fluoro isomers .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Fluorine enhances hydrolytic stability but may increase sensitivity to UV degradation.
- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Fluorine’s inductive effect stabilizes the acetophenone core against base-catalyzed hydrolysis compared to non-fluorinated analogs.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. The melting point (~36–38°C) and boiling point (~258–260°C) of 4'-methoxyacetophenone analogs suggest similar thermal behavior for the fluorinated derivative .
Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?
- Methodological Answer : Fluorine’s strong spin-spin coupling (¹⁹F-¹H) complicates proton assignments.
- Strategies :
Use ¹⁹F-decoupled NMR to simplify splitting patterns.
Compare experimental shifts with computational predictions (DFT or machine learning tools like ACD/Labs).
Assign peaks via 2D NMR (COSY, HSQC) and contrast with non-fluorinated analogs (e.g., 4'-methoxyacetophenone’s aromatic protons at δ 6.9–7.8 ppm) .
Q. How can this compound serve as an intermediate in bioactive compound synthesis?
- Methodological Answer : The compound’s acetyl group is a versatile site for nucleophilic substitution or condensation reactions.
- Example : Reduce the ketone to a secondary alcohol (NaBH₄ or catalytic hydrogenation) for use in antitumor or antimicrobial agents.
- Case Study : Analogous derivatives like 2'-hydroxy-4'-methoxyacetophenone (paeonol) exhibit antifungal activity (ED₅₀ = 45 μM against Botrytis cinerea), suggesting potential for fluorinated variants in drug discovery .
Q. How can researchers address contradictory spectral data when characterizing novel derivatives?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Contradiction Example : Discrepancies in carbonyl peak positions (IR vs. computed).
- Resolution :
Confirm purity via HPLC (≥99%) to rule out solvent or impurity effects.
Compare experimental IR with computed spectra (Gaussian 16 B3LYP/6-31G*).
Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQASUDVYVOFKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196541 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-91-4 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoro-4'-methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluoro-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.